molecular formula C7H8FeO3S B15136264 Iron;4-methylbenzenesulfonic acid

Iron;4-methylbenzenesulfonic acid

Cat. No.: B15136264
M. Wt: 228.05 g/mol
InChI Key: LWLURCPMVVCCCR-UHFFFAOYSA-N
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Description

Iron(III) p-toluenesulfonate, also known as Iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O. It is a coordination complex where iron is in the +3 oxidation state, coordinated to three p-toluenesulfonate anions. This compound is commonly used as an oxidizing agent in various chemical reactions and has applications in materials science, particularly in the synthesis of conductive polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) p-toluenesulfonate can be synthesized by reacting iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction typically involves dissolving iron(III) chloride in water, followed by the addition of p-toluenesulfonic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of Iron(III) p-toluenesulfonate hexahydrate .

Industrial Production Methods: In industrial settings, the production of Iron(III) p-toluenesulfonate often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired technical grade .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Iron(III) p-toluenesulfonate exerts its effects is primarily through its role as an oxidizing agent. It facilitates the transfer of electrons from other molecules, thereby oxidizing them. In the synthesis of conductive polymers, for example, Iron(III) p-toluenesulfonate oxidizes monomers, leading to polymerization and the formation of conductive films . The molecular targets and pathways involved include the oxidation of thiophene derivatives in the case of PEDOT synthesis .

Comparison with Similar Compounds

Uniqueness: Iron(III) p-toluenesulfonate is unique due to its specific coordination with p-toluenesulfonate anions, which imparts distinct solubility and reactivity properties. Its ability to facilitate the synthesis of conductive polymers like PEDOT sets it apart from other iron-based oxidants .

Properties

Molecular Formula

C7H8FeO3S

Molecular Weight

228.05 g/mol

IUPAC Name

iron;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.Fe/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

LWLURCPMVVCCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.[Fe]

Origin of Product

United States

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